molecular formula C16H20N2O5S B082564 Penicilloate CAS No. 11039-68-2

Penicilloate

Cat. No. B082564
CAS RN: 11039-68-2
M. Wt: 352.4 g/mol
InChI Key: HCYWNSXLUZRKJX-UHFFFAOYSA-N
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Description

Penicilloate is an organic compound that belongs to the class of beta-lactams. It is a synthetic derivative of the natural penicillin molecule and has been used extensively in the field of medicinal chemistry. Penicilloate is a potent inhibitor of bacterial cell wall synthesis and has been used as an antibacterial agent in various medical applications.

Scientific Research Applications

Penicilloate has been extensively used in scientific research for various applications. It has been used as a tool to study the mechanism of bacterial cell wall synthesis and the effects of beta-lactam antibiotics on bacterial growth. Penicilloate has also been used in the development of new antibiotics and in the study of bacterial resistance mechanisms.

Mechanism Of Action

Penicilloate inhibits bacterial cell wall synthesis by binding to the penicillin-binding proteins (PBPs) that are responsible for cross-linking the peptidoglycan strands in the bacterial cell wall. This results in the inhibition of bacterial growth and eventually leads to bacterial cell death.

Biochemical And Physiological Effects

Penicilloate has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It has been used in the treatment of various bacterial infections, including pneumonia, meningitis, and sepsis. Penicilloate has also been shown to have a low toxicity profile and is generally well-tolerated in patients.

Advantages And Limitations For Lab Experiments

Penicilloate has several advantages for use in laboratory experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, penicilloate has limitations in terms of its stability, solubility, and susceptibility to degradation by bacterial enzymes.

Future Directions

There are several future directions for research on penicilloate. One area of research could be the development of new derivatives of penicilloate that have improved stability and solubility. Another area of research could be the study of the effects of penicilloate on bacterial biofilms and the development of new antibiotics that target biofilms. Additionally, research could be conducted on the use of penicilloate in combination with other antibiotics to improve their efficacy and reduce the development of antibiotic resistance.
Conclusion
In conclusion, penicilloate is a synthetic derivative of penicillin that has been extensively used in scientific research. It has a well-established mechanism of action and has been used as an antibacterial agent in various medical applications. Penicilloate has advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound.

properties

IUPAC Name

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYWNSXLUZRKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031726
Record name Benzylpenicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicilloate

CAS RN

13057-98-2, 11039-68-2
Record name Benzylpenicilloic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicilloic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylpenicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
937
Citations
E Macy, PK Richter, R Falkoff, R Zeiger - Journal of allergy and clinical …, 1997 - Elsevier
… penicilloate and penilloate reagents. Objective: This project was proposed to produce a stable, well-characterized supply of penicilloate and … of extraction for penicilloate and penilloate, …
Number of citations: 111 www.sciencedirect.com
JC Sheehan, KR Henery-Logan… - Journal of the American …, 1953 - ACS Publications
… THE CYCLIZATION OF A PENICILLOATE DERIVATIVE TO ME … THE CYCLIZATION OF A PENICILLOATE DERIVATIVE TO METHYL PHTHALIMIDOPENICILLANATE Sir …
Number of citations: 58 pubs.acs.org
PD Gorevic, BB Levine - Journal of Allergy and Clinical Immunology, 1981 - Elsevier
… test to the penicilloate minor determinant in the presence of negative tests to benzylpenicilloylpolylysine (BPL) and penicillin G (PG), as well as cross-reactivity between the …
Number of citations: 31 www.sciencedirect.com
J Knöller, KD Bremm, W Schoenfeld… - Antimicrobial Agents …, 1986 - Am Soc Microbiol
… The degradation led to penicilloate and more polar products; in addition, binding of the penicilloate to proteins via ester or amide binding to free hydroxy or amine groups occurred. The …
Number of citations: 13 journals.asm.org
E Maroto - The Journal of Allergy and Clinical Immunology: In …, 2021 - jaci-inpractice.org
… referred concentrations of penilloate and penicilloate (see Table I … (ie, penilloate and penicilloate) for skin testing shown in … In fact, this document5 states that penicilloate and penilloate …
Number of citations: 1 www.jaci-inpractice.org
BC Jost, HJ Wedner, GR Bloomberg - Annals of Allergy, Asthma & …, 2006 - Elsevier
… Of all the positive skin test results between 1979 and 2002, either penicillin G or sodium penicilloate or both identified 34%, with sodium penicilloate alone responsible for 8.5%. The …
Number of citations: 59 www.sciencedirect.com
JK Weltman, GB Loriot - Journal of Molecular Modeling, 2003 - Springer
… -deprotonated penicilloate amine trianion yielded the atomic coordinates of the penicilloate imine trianion tautomer. Geometric optimization of the C6-deprotonated penicilloate amine …
Number of citations: 1 link.springer.com
A Romano, AD Broyles, A Banerji, T Lax… - The Journal of …, 2021 - jaci-inpractice.org
To the Editor: We read with great interest Dr Maroto’s observations 1 regarding our article 2 and specifically his concern that the concentrations of 2 minor determinants of …
Number of citations: 3 www.jaci-inpractice.org
W Gau, FA Horster - Arzneimittel-forschung, 1979 - europepmc.org
A high-performance liquid chromatographic method has been developed for the determination of 6-[(R)-2-(2-oxo-imidazolidine-1-carboxamido)-2-phenyl-acetamido]-penicillanic acid …
Number of citations: 4 europepmc.org
B Geng, JJ Eastman, K Mori, M Braskett… - Annals of Allergy, Asthma …, 2017 - Elsevier
… , penicilloate, and penilloate. PST protocols exist that do not use penicilloate and penilloate, … reactions exclusively to the minor determinants penicilloate and penilloate (23% and 3%, …
Number of citations: 17 www.sciencedirect.com

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